molecular formula C15H24ClN5O2 B12743153 2H-Tetrazole-2-ethanamine, N,N-diethyl-5-(3,4-dimethoxyphenyl)-, monohydrochloride CAS No. 158553-49-2

2H-Tetrazole-2-ethanamine, N,N-diethyl-5-(3,4-dimethoxyphenyl)-, monohydrochloride

Cat. No.: B12743153
CAS No.: 158553-49-2
M. Wt: 341.83 g/mol
InChI Key: QFFLQIRXFHPPFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Tetrazole-2-ethanamine, N,N-diethyl-5-(3,4-dimethoxyphenyl)-, monohydrochloride is a chemical compound with the molecular formula C15H23N5O2·HCl and a molecular weight of 341.8364 g/mol . This compound is characterized by the presence of a tetrazole ring, an ethanamine group, and a dimethoxyphenyl group, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Tetrazole-2-ethanamine, N,N-diethyl-5-(3,4-dimethoxyphenyl)-, monohydrochloride typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile under acidic conditions.

    Attachment of the Ethanamine Group: The ethanamine group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is incorporated via a Friedel-Crafts alkylation reaction, where the aromatic ring undergoes electrophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing batch reactors for the cyclization and substitution reactions.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to obtain a high-purity product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2H-Tetrazole-2-ethanamine, N,N-diethyl-5-(3,4-dimethoxyphenyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated precursors, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2H-Tetrazole-2-ethanamine, N,N-diethyl-5-(3,4-dimethoxyphenyl)-, monohydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-Tetrazole-2-ethanamine, N,N-diethyl-5-(3,4-dimethoxyphenyl)-, monohydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with Cellular Components: Affecting cellular processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2H-Tetrazole-2-ethanamine, N,N-diethyl-5-(3,4-dimethoxyphenyl)-: Similar structure but without the hydrochloride group.

    2H-Tetrazole-2-ethanamine, N,N-diethyl-5-(3,4-dimethoxyphenyl)-, monohydrobromide: Similar structure but with a bromide group instead of a chloride group.

Uniqueness

The uniqueness of 2H-Tetrazole-2-ethanamine, N,N-diethyl-5-(3,4-dimethoxyphenyl)-, monohydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

158553-49-2

Molecular Formula

C15H24ClN5O2

Molecular Weight

341.83 g/mol

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N,N-diethylethanamine;hydrochloride

InChI

InChI=1S/C15H23N5O2.ClH/c1-5-19(6-2)9-10-20-17-15(16-18-20)12-7-8-13(21-3)14(11-12)22-4;/h7-8,11H,5-6,9-10H2,1-4H3;1H

InChI Key

QFFLQIRXFHPPFD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1N=C(N=N1)C2=CC(=C(C=C2)OC)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.